1-[4-(4-Nitrophenyl)piperazin-1-yl]dodecan-1-one
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Overview
Description
1-[4-(4-Nitrophenyl)piperazin-1-yl]dodecan-1-one is an organic compound that features a piperazine ring substituted with a nitrophenyl group and a dodecanone chain
Preparation Methods
The synthesis of 1-[4-(4-Nitrophenyl)piperazin-1-yl]dodecan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.
Nitration: The piperazine ring is then nitrated using a nitrating agent such as nitric acid to introduce the nitrophenyl group.
Acylation: The final step involves the acylation of the nitrated piperazine with dodecanoyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[4-(4-Nitrophenyl)piperazin-1-yl]dodecan-1-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(4-Nitrophenyl)piperazin-1-yl]dodecan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Materials Science: The compound can be used as a building block for the synthesis of polymers and other advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[4-(4-Nitrophenyl)piperazin-1-yl]dodecan-1-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, leading to its biological effects.
Comparison with Similar Compounds
1-[4-(4-Nitrophenyl)piperazin-1-yl]dodecan-1-one can be compared with similar compounds such as:
1-[4-(4-Nitrophenyl)piperazin-1-yl]ethan-1-one: This compound has a shorter alkyl chain and may exhibit different biological activities.
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: This compound has a phenol group instead of a dodecanone chain and is used as an intermediate in the synthesis of triazole medicines.
The uniqueness of this compound lies in its specific structure, which combines the properties of the nitrophenyl group and the long alkyl chain, potentially leading to unique biological and chemical properties.
Properties
Molecular Formula |
C22H35N3O3 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-[4-(4-nitrophenyl)piperazin-1-yl]dodecan-1-one |
InChI |
InChI=1S/C22H35N3O3/c1-2-3-4-5-6-7-8-9-10-11-22(26)24-18-16-23(17-19-24)20-12-14-21(15-13-20)25(27)28/h12-15H,2-11,16-19H2,1H3 |
InChI Key |
FLYFFXVYWQMXFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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